molecular formula C17H23N5O2 B2961421 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide CAS No. 1448075-43-1

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2961421
CAS No.: 1448075-43-1
M. Wt: 329.404
InChI Key: QDIRBUZRBVCVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide is a pyrimidine-derived acetamide characterized by a substituted pyrimidinyl core and a 4-methoxyphenylacetamide moiety. The 4-methoxyphenyl group contributes to lipophilicity and may modulate pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21(2)16-14(11-18-17(20-16)22(3)4)19-15(23)10-12-6-8-13(24-5)9-7-12/h6-9,11H,10H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIRBUZRBVCVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinyl Acetamide Derivatives

N-(Isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide HCl (70c)

This compound shares the 4-methoxyphenylacetamide backbone but replaces the pyrimidinyl group with an isoindolinyl moiety. It was synthesized as a histone deacetylase (HDAC) modulator, highlighting the role of the acetamide group in targeting epigenetic enzymes. The isoindoline substitution likely alters binding affinity compared to the dimethylamino-pyrimidine scaffold in the target compound .

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide

A close analog with a difluorobenzamide group instead of the 4-methoxyphenylacetamide. This compound’s structural divergence underscores the importance of the 4-methoxyphenyl group in solubility and target selectivity .

2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide

This derivative features a thiophene-sulfonyl-pyrimidine core and a benzodioxolyl acetamide. The sulfonyl and thiophene groups introduce polarizable sulfur atoms, which may improve binding to cysteine-rich domains in enzymes or receptors. The absence of dimethylamino groups reduces basicity compared to the target compound .

Table 1: Structural and Functional Comparison of Pyrimidinyl Acetamides

Compound Name Key Structural Features Potential Biological Role
Target Compound 2,4-Dimethylamino-pyrimidine, 4-methoxyphenylacetamide HDAC modulation, anticancer activity
N-(Isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide HCl (70c) Isoindoline, 4-methoxyphenylacetamide HDAC inhibition
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide 2,4-Difluorobenzamide, dimethylamino-pyrimidine Kinase inhibition, solubility modulation
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide Thiophene-sulfonyl, benzodioxolyl acetamide Enzyme inhibition (e.g., proteases)

Pharmacologically Active Acetamides

N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40)

This compound demonstrated potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines. The quinazoline-sulfonyl group enhances π-π stacking interactions with DNA or kinase domains, while the 4-methoxyphenylacetamide moiety may improve cellular uptake. Compared to the target compound, the quinazoline core replaces the pyrimidine, suggesting divergent target profiles .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

A halogenated acetamide with a naphthyl group, reported for its crystallographic stability. This contrasts with the target compound’s methoxy group, which balances lipophilicity and metabolic stability .

Table 2: Pharmacological Comparison of Acetamide Derivatives

Compound Name Substituents Activity (Cell Lines/Assays)
Target Compound 2,4-Dimethylamino-pyrimidine, 4-methoxyphenyl Not reported (structural inference)
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline-sulfonyl, 4-methoxyphenyl Anticancer (HCT-116, MCF-7, PC-3)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl, 3-Cl-4-F-phenyl Crystallographic stability

Biological Activity

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with dimethylamino groups and an acetamide moiety attached to a 4-methoxyphenyl group. Its molecular formula is C19H22N6OC_{19}H_{22}N_6O, with a molecular weight of 382.49 g/mol. The presence of the dimethylamino groups enhances its solubility and biological activity.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate the activity of these targets, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inducing apoptosis in cancer cell lines, with an EC50 value indicating potency comparable to established chemotherapeutics. The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic potential for brain tumors.

Table 1: Anticancer Activity Data

Cell LineEC50 (nM)Mechanism of Action
MX-1 Breast Cancer2Apoptosis induction
A549 Lung Cancer5Cell cycle arrest
U87 Glioblastoma3Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest it may mitigate oxidative stress-induced neuronal damage, which is crucial for treating neurodegenerative disorders.

Case Study: Neuroprotection in Animal Models

In a study involving mouse models of neurodegeneration, administration of the compound resulted in significant reductions in markers of oxidative stress and inflammation. Behavioral assessments indicated improved cognitive function compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure influence its biological activity. Substitutions on the pyrimidine or phenyl rings can enhance or diminish potency. For example, replacing dimethylamino groups with other amines has shown varying degrees of efficacy against different cancer cell lines.

Table 2: SAR Analysis

ModificationImpact on Activity
Dimethylamino → DiethylaminoDecreased potency
Methoxy group position changeEnhanced solubility
Addition of halogensIncreased cytotoxicity

Q & A

Q. What are the optimal synthetic routes for N-[2,4-Bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrimidine cores are often functionalized using dimethylamine under reflux conditions, followed by acetamide coupling via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) . Purity (>95%) is typically achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirmed by HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm for pyrimidine and methoxyphenyl groups) and dimethylamino protons (δ 2.8–3.2 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks (e.g., pyrimidine N-H···O interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 396.2178) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations over 48–72 hours .
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric kits to evaluate kinase or acetylcholinesterase inhibition (IC₅₀ calculations via nonlinear regression) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. This identifies nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity . Molecular docking (AutoDock Vina) against protein targets (e.g., COX-1 or AChE) predicts binding affinities (ΔG values) and key interactions (hydrogen bonds, π-π stacking) .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, standardized cell passage numbers) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .

Q. What strategies optimize structure-activity relationships (SAR) for pyrimidine-acetamide derivatives?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to modulate bioavailability .
  • Scaffold Hybridization : Fuse the pyrimidine core with isoxazole or pyrrolidine rings to enhance target engagement .
  • Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability in liver microsomes to prioritize candidates .

Q. How to design experiments for mechanistic studies of anticancer activity?

  • Methodological Answer :
  • Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation kits .
  • Transcriptomic Analysis : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, MAPK) .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.